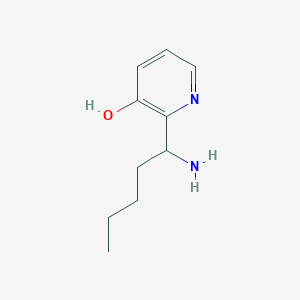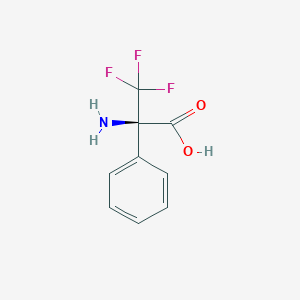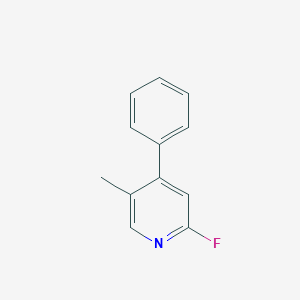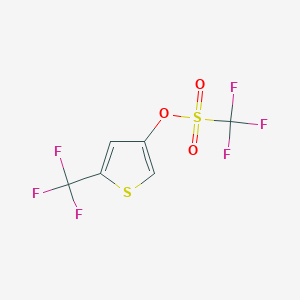![molecular formula C19H21NO6 B12966020 6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core, a morpholino group, and a hydroxy-methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core and introduce the hydroxy-methoxyphenyl group through electrophilic aromatic substitution. The morpholino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the methylene bridge connecting the morpholino and hydroxy-methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding or other interactions, while the morpholino group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((2-Hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((3-Methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((2-Hydroxy-3-methoxyphenyl)(piperidino)methyl)benzo[d][1,3]dioxol-5-ol
Uniqueness
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H21NO6 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
6-[(2-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO6/c1-23-15-4-2-3-12(19(15)22)18(20-5-7-24-8-6-20)13-9-16-17(10-14(13)21)26-11-25-16/h2-4,9-10,18,21-22H,5-8,11H2,1H3 |
Clé InChI |
DFFOLXUPFKVRIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
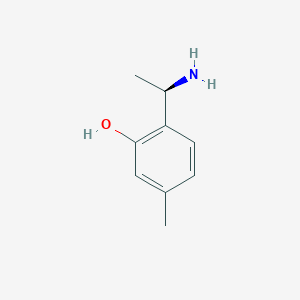
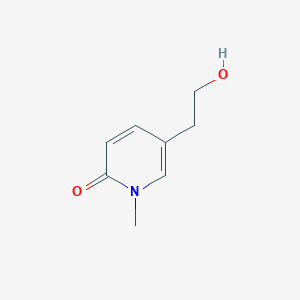

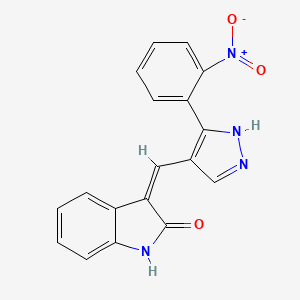
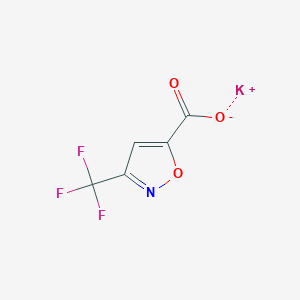
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

